Butyl isodecyl phthalate

Vue d'ensemble

Description

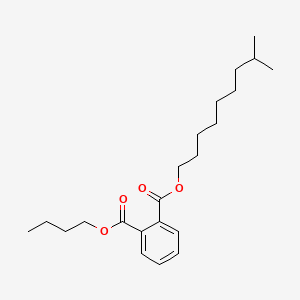

Butyl isodecyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula of this compound is C22H34O4, and it is known for its high molecular weight and low volatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl isodecyl phthalate is synthesized through the esterification reaction between phthalic anhydride and isodecyl alcohol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure maximum yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and isodecyl alcohol, are mixed in a reactor with a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The mixture is heated to around 150-200°C to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Butyl isodecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and isodecyl alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under specific conditions

Major Products Formed:

- Hydrolysis yields phthalic acid and isodecyl alcohol.

- Oxidation produces phthalic acid derivatives.

- Substitution reactions result in various substituted phthalates depending on the nucleophile used .

Applications De Recherche Scientifique

Butyl isodecyl phthalate has several applications in scientific research:

Chemistry: It is used as a plasticizer in the production of flexible polymers and resins, enhancing their mechanical properties.

Biology: Studies have investigated its effects on biological systems, particularly its potential as an endocrine disruptor.

Medicine: Research is ongoing to understand its toxicological impacts and potential health risks associated with exposure.

Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and medical devices due to its ability to impart flexibility and durability to plastics

Mécanisme D'action

The mechanism of action of butyl isodecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting the metabolism of endogenous hormones. The pathways involved include the hypothalamic-pituitary-gonadal axis, which regulates reproductive and developmental processes .

Comparaison Avec Des Composés Similaires

- Diisobutyl phthalate

- Di-n-butyl phthalate

- Di-2-ethylhexyl phthalate

- Diisononyl phthalate

- Diisodecyl phthalate

Comparison: Butyl isodecyl phthalate is unique due to its specific ester group configuration, which imparts distinct physical and chemical properties. Compared to diisobutyl phthalate and di-n-butyl phthalate, this compound has a higher molecular weight and lower volatility, making it more suitable for applications requiring long-term stability and durability. Its lower volatility also reduces the risk of exposure through inhalation, making it a safer alternative in certain applications .

Activité Biologique

Butyl isodecyl phthalate (BIDP) is a phthalate ester commonly used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. This article explores the biological activity of BIDP, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

- Chemical Formula : C22H34O4

- CAS Number : 39180

- Common Uses : BIDP is primarily utilized in the manufacturing of flexible plastics, coatings, and adhesives.

1. Reproductive Toxicity

Research indicates that BIDP exhibits reproductive toxicity similar to other phthalates. A significant concern is its anti-androgenic properties, which can disrupt normal hormonal functions. Studies have shown that exposure to phthalates during critical developmental windows can lead to:

- Reduced Spermatocyte Development : In rodent studies, BIDP has been linked to decreased testicular spermatocyte development at low doses (LOAEL of approximately 2 mg/kg body weight per day) .

- Effects on Mammary Gland Development : Observations in male rats indicate alterations in mammary gland structure, suggesting an endocrine-disrupting effect .

2. Metabolism and Excretion

Phthalates are rapidly metabolized and excreted, with their metabolites being the biologically active forms. For BIDP, biomonitoring studies have shown that:

- Rapid Metabolism : The parent compound is quickly converted into various metabolites that exert biological effects .

- Detection in Urine : Phthalate metabolites are commonly detected in urine samples from diverse populations, indicating widespread exposure .

BIDP's biological activity is primarily attributed to its interaction with nuclear receptors:

- PPAR Agonism : BIDP acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammatory responses. This interaction can lead to altered cellular functions and contribute to developmental abnormalities .

- Endocrine Disruption : By interfering with androgen signaling pathways, BIDP can disrupt normal reproductive development and function .

Case Study 1: Developmental Exposure

A study investigating the effects of prenatal exposure to BIDP found that offspring exhibited significant reproductive system alterations. The findings highlighted:

- Increased Incidence of Anogenital Distance Alterations : A marker of androgen exposure during development was significantly affected by maternal exposure to BIDP .

Case Study 2: Allergic Responses

Longitudinal studies have suggested a correlation between phthalate exposure during childhood and increased risk of allergic diseases. Specifically:

- Asthma Development : Children exposed to high levels of phthalates, including BIDP, showed a higher incidence of asthma and allergic conditions, potentially due to immune system modulation through PPAR activation .

Data Summary

Propriétés

IUPAC Name |

1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVNHINTOHPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873283 | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-18-9, 42343-36-2 | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, butyl 8-methylnonyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.